molecular formula C7H6N2 B1591997 4-Ethynylpyridin-2-amine CAS No. 1094679-27-2

4-Ethynylpyridin-2-amine

Cat. No. B1591997
M. Wt: 118.14 g/mol
InChI Key: IVHOXQCVRPYIDC-UHFFFAOYSA-N
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Description

4-Ethynylpyridin-2-amine is an organic chemical compound with the molecular formula C7H6N2 . It is a structurally modified derivative of pyridine and has various applications in scientific research and industry.


Synthesis Analysis

The synthesis of 4-Ethynylpyridin-2-amine involves the use of trimethylsilylacetylene, cesium carbonate, and other reagents. The reaction is carried out at 50°C for 2 hours, yielding a 33% yield .


Molecular Structure Analysis

The molecular structure of 4-Ethynylpyridin-2-amine is represented by the InChI code 1S/C7H6N2/c1-2-6-3-4-9-7(8)5-6/h1,3-5H,(H2,8,9) . The average mass is 118.136 Da and the monoisotopic mass is 118.053101 Da .


Physical And Chemical Properties Analysis

4-Ethynylpyridin-2-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Redox-Activated C(sp3)–C(sp) and C(sp3)–C(sp2) Bond Formation

Metal-free photoredox catalysis offers a novel approach for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from redox-activated primary amine derivatives. This method enables the functionalization of alkynes and is scalable, demonstrating broad substrate scope and high chemoselectivity under mild conditions. Such strategies are crucial for diversifying complex molecular scaffolds, highlighting the potential of 4-Ethynylpyridin-2-amine in synthetic chemistry (Ociepa, Turkowska, & Gryko, 2018).

Catalyst- and Solvent-Free Synthesis of Highly Functionalized Compounds

A grinding-induced, catalyst- and solvent-free synthesis method has been developed for the preparation of highly functionalized 1,4-dihydropyridines via a domino multicomponent reaction. This environmentally friendly approach underscores the utility of 4-Ethynylpyridin-2-amine in green chemistry, facilitating the efficient creation of novel compounds without the need for harsh solvents or catalysts (Kumar & Sharma, 2011).

Synthesis of Tetrahydropyridines

The catalytic action of gold(III) salts has been explored for the intramolecular addition of amine to carbon-carbon triple bonds in 5-alkynylamines, leading to the synthesis of 2,3,4,5-tetrahydropyridines. This method is applicable in synthesizing venom components of various ant species, demonstrating the versatility of 4-Ethynylpyridin-2-amine in synthesizing biologically relevant molecules (Fukuda & Utimoto, 1987).

Catalysis for Dehydrative Condensation

Arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) have been used cooperatively to catalyze the dehydrative condensation reaction between carboxylic acids and amines, providing a practical and scalable method for the synthesis of amides. This demonstrates the importance of 4-Ethynylpyridin-2-amine derivatives in facilitating chemoselective condensation reactions, crucial for the synthesis of complex organic molecules (Ishihara & Lu, 2016).

Safety And Hazards

The compound is classified under the GHS07 hazard class. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-ethynylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-2-6-3-4-9-7(8)5-6/h1,3-5H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHOXQCVRPYIDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610725
Record name 4-Ethynylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynylpyridin-2-amine

CAS RN

1094679-27-2
Record name 4-Ethynylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethynylpyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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